6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine
Description
Properties
Molecular Formula |
C18H14ClN3OS |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
6-chloro-N-(2-methoxyphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H14ClN3OS/c1-23-14-6-3-2-5-13(14)20-18-17(15-7-4-10-24-15)21-16-9-8-12(19)11-22(16)18/h2-11,20H,1H3 |
InChI Key |
WINYYSXLMIQDOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
COX-2 Inhibition: The target compound shares structural similarities with 5n, a potent COX-2 inhibitor (IC50 = 0.07 µM). However, 5n features a methylsulfonylphenyl group at C-2 and a p-tolyl group at C-3, which enhance COX-2 selectivity via steric and electronic effects . Morpholine at C-3 (e.g., in prior studies) showed superior COX-2 inhibition (IC50 = 0.07 µM) compared to phenylamino groups, suggesting the target’s 2-methoxyphenyl may offer moderate activity .
Antiviral Activity :
- N-t-butyl-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine demonstrated HIV-1 reverse transcriptase inhibition. The target’s 2-methoxyphenyl group could improve hydrogen-bonding interactions in the NNRTI binding pocket, but the lack of a cyclohexyl group (as in ) may limit activity .
The thiophene moiety at C-2 may improve solubility over purely aromatic substituents (e.g., phenyl), as seen in C2/C3 derivatives .
Substituent Effects on Pharmacological Profiles
Table 2: Substituent Impact on Activity
Q & A
What are the standard synthetic routes for 6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between aminopyridines and α-bromo ketones, followed by cyclization. For example:
- Key Steps :
- Step 1 : Reaction of α-bromo-4-(methylsulfonyl)acetophenone with substituted anilines in anhydrous MeOH/NaHCO₃ yields intermediate ketones (e.g., 87% yield for 3c) .
- Step 2 : Condensation with 2-amino-5-chloropyridine (for chloro-substituted derivatives) using ZnI₂ (30 mol%) in i-PrOH at 80°C, producing the imidazo[1,2-a]pyridine core .
- Optimization : Elevated temperatures (80–100°C) and catalysts like ZnI₂ improve cyclization efficiency. Purification via ethanol recrystallization or column chromatography is critical for isolating high-purity products (56–87% yields) .
How is the biological activity of this compound evaluated in vitro, and what assay parameters ensure reliability?
Basic Research Question
In vitro evaluation often focuses on enzyme inhibition (e.g., COX-1/COX-2) or cellular assays :
- COX Inhibition :
- Use recombinant COX-1/COX-2 enzymes with colorimetric detection (e.g., prostaglandin conversion monitored at 590 nm).
- Selectivity indices (SI = IC₅₀ COX-1/IC₅₀ COX-2) are calculated; derivatives with SI > 40 (e.g., compound 5n, SI = 508.6) are prioritized .
- Critical Parameters :
- Enzyme concentration (0.1–1 μM), pre-incubation time (5–10 min), and substrate saturation (arachidonic acid at 10 μM) .
What structural characterization techniques are essential for confirming the identity of this compound?
Basic Research Question
Rigorous characterization requires:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl vs. thienyl groups) .
- HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., C₁₆H₁₃ClN₄OS requires m/z 352.0422) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 26.69° for methoxyphenyl-imidazo rings) .
How do substituents at the C-3 and C-2 positions influence the compound’s biological activity and selectivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- C-3 Substituents :
- Phenylamino groups (e.g., N-(2-methoxyphenyl)) enhance COX-2 selectivity due to steric and electronic complementarity with the enzyme’s hydrophobic pocket .
- Mannich bases (e.g., morpholine) improve solubility but reduce potency (IC₅₀ = 0.07 μM vs. 0.39 μM for phenylamino derivatives) .
- C-2 Substituents :
- Thienyl groups may increase metabolic stability compared to phenyl groups, as seen in HIV NNRTI studies .
How can researchers resolve contradictions in reported IC₅₀ values for structurally similar compounds?
Advanced Research Question
Discrepancies often arise from assay variability or substituent electronic effects :
- Case Study :
- Compound 5n (COX-2 IC₅₀ = 0.07 μM) vs. morpholine-substituted analogs (IC₅₀ = 0.07 μM but SI = 217.1 vs. 508.6) .
- Resolution Strategies :
- Standardize assay protocols (enzyme source, incubation time).
- Use computational docking to validate substituent-enzyme interactions (e.g., thienyl vs. phenyl π-π stacking in COX-2) .
What computational methods are employed to predict binding modes and optimize H-bonding interactions?
Advanced Research Question
Molecular Modeling Approaches :
- Docking Studies :
- AutoDock Vina or Schrödinger Suite to simulate binding in COX-2 or HIV RT allosteric sites.
- Example: Adding H-bond donors (e.g., -OH to cyclohexyl groups) improved NNRTI activity by 10-fold .
- MD Simulations :
- Assess stability of ligand-enzyme complexes (e.g., 100 ns trajectories for binding free energy calculations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
